REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[CH3:28][N:29]([S+:30]([N:31]([CH3:32])[CH3:33])[N:34]([CH3:35])[CH3:36])[CH3:37].[CH3:39][C:40]#[N:41].[F:9][C:10]([C-:11]([C:12]([C:13]([C:14]([F:15])([F:16])[F:17])([F:18])[F:19])([F:20])[F:21])[C:22]([F:23])([F:24])[F:25])([F:26])[F:27].[OH2:38]>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:11]([C:10]([F:9])([F:26])[F:27])([C:12]([C:13]([C:14]([F:15])([F:16])[F:17])([F:18])[F:19])([F:20])[F:21])[C:22]([F:23])([F:24])[F:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[S+](N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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FC(F)(F)[C-](C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)[C-](C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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FC(F)(F)C(F)(F)C(F)(F)C(Cc1ccccc1)(C(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |